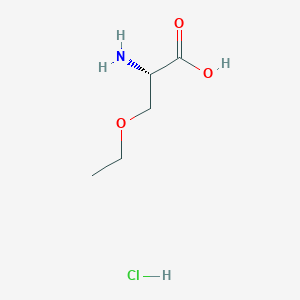

(S)-2-Amino-3-ethoxy-propionic acid hydrochloride

Description

Historical Development of Research on Ethoxy-Substituted Alanine and Serine Analogs

The scientific journey into understanding and manipulating amino acids began with the isolation and characterization of the 20 common proteinogenic amino acids. Serine was first isolated from silk protein, a particularly rich source, in 1865 by Emil Cramer, with its chemical structure being definitively established in 1902. nih.gov This foundational work paved the way for chemists to explore modifications of natural amino acid structures to create novel analogs with unique properties.

Research into modifying the side chains of amino acids such as serine gained momentum in the mid-20th century. Early work focused on creating derivatives to study enzyme mechanisms and protein structure. A notable example of this research direction is a 1966 study detailing the synthesis of O-serine glycosides, demonstrating early efforts to modify the hydroxyl group of the serine side chain. nih.gov Further advancements continued, and by the 1970s, methods for creating ether linkages were being refined. A 1974 publication in The Journal of Organic Chemistry described a specific method for the synthesis of O-methyl-L-serine, a close structural relative of the ethoxy-substituted compound. acs.org These pioneering synthetic efforts were crucial, as they established the chemical feasibility of creating O-alkylated serine derivatives, laying the groundwork for the synthesis and investigation of compounds like (S)-2-Amino-3-ethoxy-propionic acid hydrochloride.

Significance of Non-Proteinogenic Amino Acid Derivatives in Advanced Chemical and Biochemical Sciences

Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), are not naturally encoded in the genetic code of organisms but have become indispensable tools in modern science. researchgate.netrsc.org There are over 140 non-proteinogenic amino acids that occur naturally in proteins, not from the genetic code but through post-translational modification, and thousands more have been synthesized in the laboratory. nih.gov The significance of these compounds stems from their ability to introduce novel chemical functionalities, steric properties, and conformational constraints into peptides and other molecules. rsc.org

In the realm of drug discovery and peptide therapeutics, NPAAs are of paramount importance. nih.gov While peptides made of natural amino acids can be effective drug candidates, they are often limited by poor stability in biological systems. researchgate.net The incorporation of NPAAs can fundamentally alter the properties of peptide-based drugs, leading to enhanced metabolic stability, increased potency, and improved bioavailability. researchgate.net For example, modifying a peptide with an NPAA can make it resistant to degradation by proteases, thereby extending its half-life in the body. researchgate.net

Furthermore, NPAAs serve as crucial building blocks in organic synthesis and are used to create peptidomimetics—molecules designed to mimic the structure and function of natural peptides. researchgate.net These synthetic derivatives are critical for developing new therapeutic agents, from enzyme inhibitors to receptor antagonists. nih.gov The utility of NPAAs is highlighted by their presence in clinically approved drugs like baclofen and gabapentin. nih.gov

| Category of NPAA Application | Significance in Scientific Advancement | Example(s) |

| Peptide Therapeutics | Enhances stability, potency, and bioavailability of peptide drugs. researchgate.net | Modifying peptides to resist enzymatic degradation. |

| Drug Discovery | Used as scaffolds for novel pharmaceuticals. nih.gov | Clinically approved drugs such as methyldopa and baclofen. nih.gov |

| Organic Synthesis | Serve as versatile chemical building blocks for complex molecules. nih.gov | Synthesis of peptidomimetics and other bioactive compounds. researchgate.net |

| Protein Engineering | Allows for the creation of proteins with novel functions and enhanced stability. rsc.org | Introduction of novel side chains to create efficient biocatalysts. rsc.org |

Overview of Current Research Paradigms and Theoretical Frameworks Applicable to this compound

Modern research on amino acid derivatives like this compound is driven by advanced synthetic methods and powerful theoretical frameworks. The synthesis of unnatural amino acids has evolved significantly, with contemporary chemistry offering more efficient and precise methods than ever before. sciencedaily.com Recent breakthroughs include transition-metal-catalyzed C-H bond functionalization, which allows for the direct modification of amino acid side chains, and the use of bioengineered enzymes to create novel amino acid structures in a highly controlled manner. sciencedaily.comnih.gov These methods provide chemists with unprecedented control over the final molecule's architecture. sciencedaily.com

In parallel with synthetic advancements, theoretical and computational chemistry provides deep insights into the behavior of these molecules. researchgate.net Computational frameworks are essential for understanding how the introduction of a non-natural side chain, such as the ethoxy group in this compound, affects molecular conformation and interactions. researchgate.net Key theoretical approaches include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, allowing researchers to explore the conformational flexibility and stability of amino acid derivatives in different environments, such as in a solvent or interacting with a biological target. researchgate.net

Quantum Mechanical (QM) Calculations: QM methods are used to study the electronic structure of molecules, providing detailed information about properties like bond energies and reactivity. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly powerful, allowing a small, critical region of a system (like an enzyme's active site) to be modeled with high accuracy while the rest of the system is treated with more computationally efficient methods. researchgate.net

Protein Structure Prediction and Design: Tools like AlphaFold use deep learning to predict a protein's three-dimensional structure from its amino acid sequence. rsc.org Computational protein design software, such as OSPREY, can incorporate non-proteinogenic amino acids to design entirely new proteins with novel functions, such as inhibitors of protein-protein interactions. rsc.orguq.edu.au

These computational tools allow scientists to predict how a molecule like this compound might influence the structure and function of a peptide or protein before it is even synthesized, accelerating the design of new therapeutics and functional biomolecules. researchgate.netuq.edu.au

Interdisciplinary Relevance of this compound in Medicinal Chemistry Scaffolds and Organic Synthesis

The true value of a compound like this compound lies in its interdisciplinary applications, particularly at the intersection of organic synthesis and medicinal chemistry. In these fields, it functions as a specialized "building block"—a pre-fabricated molecular unit that can be incorporated into larger, more complex structures. nih.gov The synthesis of such building blocks is a critical area of research, as they are the foundational components for many pharmaceutical products and other biologically active substances. nih.govresearchgate.net

As an analog of serine, this compound is particularly relevant. Serine and its derivatives are important in a wide range of biological processes and are often found in the active sites of enzymes called serine hydrolases. nih.govnih.gov The ability to create O-alkylated derivatives like the ethoxy version allows chemists to fine-tune the properties of molecules. For example, replacing a hydroxyl group (-OH) with an ethoxy group (-OCH2CH3) can:

Increase Lipophilicity: The ethyl group makes the side chain more oil-like, which can affect how a drug is absorbed, distributed, and metabolized in the body.

Block Hydrogen Bonding: The hydroxyl group of serine can act as both a hydrogen bond donor and acceptor. Capping it with an ethyl group removes its ability to donate a hydrogen bond, which can be a critical design element when trying to control how a molecule binds to its target.

Provide a Stable Linkage: The ether bond is generally more stable and less reactive than the hydroxyl group, which can be advantageous in designing stable drug molecules.

In medicinal chemistry, this compound can be used as a scaffold to build novel peptide-based drugs or small molecule inhibitors. nih.gov Its structure can be incorporated into a peptide sequence to confer specific conformational properties or to interact with a target receptor in a unique way. researchgate.net In organic synthesis, it serves as a chiral starting material, providing a stereochemically defined platform for the construction of complex, enantiomerically pure molecules. rsc.org The development of synthetic methodologies to create such building blocks is crucial for advancing drug discovery and creating novel therapeutics. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-ethoxypropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKWLTYVOFMUAM-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of S 2 Amino 3 Ethoxy Propionic Acid Hydrochloride

Asymmetric Synthesis Routes to (S)-2-Amino-3-ethoxy-propionic acid hydrochloride

Asymmetric synthesis provides a direct pathway to enantiomerically pure compounds, avoiding the 50% theoretical yield limit of classical resolution. For O-ethyl-L-serine, this involves establishing the chiral center at the α-carbon with the desired (S)-configuration.

Enantioselective catalysis is a powerful tool for synthesizing chiral molecules. A common strategy for α-amino acids is the asymmetric hydrogenation of a prochiral olefin precursor. For the synthesis of an O-ethyl-L-serine precursor, a suitable substrate would be ethyl 2-acetamido-3-ethoxypropenoate. This reaction is typically catalyzed by a chiral transition metal complex, most commonly rhodium or iridium, coordinated to a chiral phosphine ligand.

The choice of ligand is crucial for achieving high enantioselectivity. Bidentate phosphine ligands such as those from the DuPhos and BINAP families are well-established for their effectiveness in hydrogenating N-acylamino acrylates to yield α-amino acid derivatives with high enantiomeric excess (ee). The catalyst coordinates to the double bond of the substrate, and the chiral environment created by the ligand directs the addition of hydrogen to one face of the molecule, preferentially forming the (S)-enantiomer.

| Catalyst System | Substrate Type | Typical Outcome |

| Rh(I)-DuPhos | N-acylamino acrylates | High conversion, >95% ee |

| Rh(I)-BINAP | N-acylamino acrylates | High conversion, >95% ee |

| Ir(I)-Chiral Phosphines | Imines, Unfunctionalized Olefins | High conversion and ee |

This table presents typical outcomes for asymmetric hydrogenation of related substrates, providing a model for the synthesis of (S)-2-Amino-3-ethoxy-propionic acid precursors.

Following hydrogenation, standard deprotection steps, such as acid hydrolysis of the N-acetyl group and the ester, would yield the target amino acid, which can then be isolated as its hydrochloride salt.

The use of a chiral auxiliary is a reliable method for controlling stereochemistry. In this approach, an achiral glycine (B1666218) equivalent is attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent alkylation reaction. nih.gov After the new chiral center is created, the auxiliary is removed and can often be recycled.

A prevalent method involves the use of Evans' oxazolidinone auxiliaries. The synthesis would proceed as follows:

Acylation: An N-glycinyl-oxazolidinone is prepared.

Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form a stable enolate.

Diastereoselective Alkylation: The enolate is reacted with an electrophile, in this case, an ethoxymethyl halide like chloromethyl ethyl ether (ClCH₂OCH₂CH₃). The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing the electrophile to add from the opposite side, thus creating a new stereocenter with a specific configuration. nih.gov

Auxiliary Cleavage: The chiral auxiliary is cleaved, typically through hydrolysis, to release the desired N-protected (S)-2-Amino-3-ethoxy-propionic acid. Subsequent deprotection and salt formation yield the final product.

The diastereoselectivity of the alkylation step is often very high, leading to products with excellent enantiomeric purity after the auxiliary is removed.

| Chiral Auxiliary Type | Key Features | Typical Diastereomeric Excess (de) |

| Evans Oxazolidinones | Derived from amino alcohols; predictable stereochemical outcome. | >95% |

| Pseudoephedrine Amides | Forms a rigid chelated enolate; directs alkylation effectively. | >90% |

| Camphorsultams | Provides high stereocontrol due to its rigid bicyclic structure. | >95% |

This table summarizes common chiral auxiliaries and their general effectiveness in diastereoselective alkylation reactions for amino acid synthesis. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. rsc.org Enzymes operate under mild conditions and can exhibit near-perfect stereospecificity. For the synthesis of (S)-2-Amino-3-ethoxy-propionic acid, several enzymatic strategies are plausible.

One of the most powerful methods is the asymmetric amination of a prochiral α-keto acid precursor, 3-ethoxy-2-oxopropanoic acid, using a transaminase (TA) enzyme. nih.govmdpi.com Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine or L-alanine) to a keto acid acceptor. illinois.edu By selecting an (S)-selective ω-transaminase, the keto acid can be converted directly into the desired (S)-amino acid with very high enantiomeric excess. nih.gov A key challenge is shifting the reaction equilibrium to favor product formation, which can often be achieved by using a cheap amino donor in large excess or by removing the ketone byproduct. illinois.edu

Another approach is the dynamic kinetic resolution (DKR) of a racemic precursor, such as a racemic amino acid amide. nih.gov This process combines the enantioselective hydrolysis of one amide enantiomer by an amidase with the in-situ racemization of the remaining, unreacted enantiomer. nih.govrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer of the amino acid.

Classical Racemic Synthesis of Ethoxy-Substituted Propionic Acid Derivatives and Chiral Resolution Techniques

Before the widespread adoption of asymmetric synthesis, the standard approach was to prepare a racemic mixture of the target molecule and then separate the enantiomers in a subsequent step known as chiral resolution.

A plausible racemic synthesis for 2-amino-3-ethoxypropanoic acid is the acetamidomalonate synthesis. chegg.comwikipedia.org This method involves:

Alkylation of diethyl acetamidomalonate with an ethoxymethyl halide (e.g., chloromethyl ethyl ether) in the presence of a base like sodium ethoxide. wikipedia.org

Acid-catalyzed hydrolysis of the resulting substituted malonate, which removes the acetyl protecting group and hydrolyzes the two ester groups to carboxylic acids.

Decarboxylation upon heating, which removes one of the carboxyl groups to yield racemic 2-amino-3-ethoxypropanoic acid. chegg.com

Alternatively, the Strecker synthesis could be employed, starting from ethoxyacetaldehyde, which reacts with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.orgchemeurope.com

Once the racemic amino acid is obtained, resolution is necessary. The most common method is the formation of diastereomeric salts. wikipedia.orgwikipedia.org The racemic amino acid is treated with a single enantiomer of a chiral resolving agent (a chiral acid or base). libretexts.org For a racemic acid, a chiral base like (R)-1-phenylethylamine is used. This reaction produces a mixture of two diastereomeric salts, (S-acid, R-base) and (R-acid, R-base). Since diastereomers have different physical properties, they can be separated by fractional crystallization. wikipedia.org After separation, the desired diastereomeric salt is treated with acid to break the salt and release the enantiomerically pure (S)-2-Amino-3-ethoxy-propionic acid.

Optimization of Reaction Conditions for Yield and Enantiomeric Purity of this compound

Optimizing reaction conditions is crucial for maximizing both the chemical yield and the enantiomeric purity of the final product. For asymmetric syntheses, several parameters must be carefully controlled.

In enantioselective catalysis , such as asymmetric hydrogenation, key variables include the choice of solvent, hydrogen pressure, temperature, and catalyst loading. The solvent can influence the solubility of the substrate and catalyst, as well as the stability of the catalytic intermediates, thereby affecting both reaction rate and enantioselectivity. Temperature is also a critical factor; lower temperatures often lead to higher enantiomeric excess, though at the cost of a slower reaction rate.

For chiral auxiliary-mediated alkylations , the temperature of enolate formation and alkylation is paramount. These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions and maximize diastereoselectivity. The choice of base and solvent system can also influence the geometry and reactivity of the enolate, which in turn affects the stereochemical outcome.

| Parameter | Potential Impact on Asymmetric Synthesis | General Optimization Goal |

| Temperature | Affects reaction rate and enantioselectivity (lower T often increases ee). | Balance reaction time with desired enantiopurity. |

| Solvent | Influences catalyst/reagent solubility and stability of intermediates. | Find a solvent that maximizes both rate and selectivity. |

| Catalyst/Auxiliary Loading | Impacts reaction rate and cost-effectiveness. | Use the minimum amount necessary for efficient conversion. |

| Pressure (for hydrogenation) | Affects reaction rate. | Ensure sufficient H₂ for complete reaction without compromising safety. |

| Base/Additives | Can alter enolate geometry or catalyst activity. | Screen various options to find the optimal conditions for stereocontrol. |

Green Chemistry Principles and Sustainable Synthetic Routes for Amino Acid Derivatives

Applying the principles of green chemistry to the synthesis of amino acid derivatives aims to reduce the environmental impact of chemical processes. This involves designing routes that are safer, more efficient, and use renewable resources.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing syntheses, such as catalytic additions, that incorporate the maximum number of atoms from the reactants into the final product, minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO₂, or performing reactions under solvent-free conditions.

Catalysis: Utilizing catalytic reagents (including enzymes) over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste significantly. Biocatalysis, as discussed in section 2.1.3, is a particularly green approach as it uses biodegradable enzymes and is typically performed in aqueous media under mild conditions. rsc.org

Renewable Feedstocks: Using starting materials derived from renewable sources. For this specific compound, a highly sustainable route could start from L-serine, which is readily available from fermentation processes. The synthesis would then involve the selective O-ethylation of the serine side-chain hydroxyl group.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Mechanistic Analytical Techniques for S 2 Amino 3 Ethoxy Propionic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure and dynamics of molecules in both solution and the solid state. For a molecule like (S)-2-Amino-3-ethoxy-propionic acid hydrochloride, with multiple bonds and a chiral center, advanced NMR techniques are essential for a complete structural assignment and conformational analysis.

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and mapping the connectivity within complex derivatives of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically those on adjacent carbons (²J and ³J couplings). For this compound, a COSY spectrum would reveal correlations between the ethoxy group's methylene (B1212753) protons and its methyl protons. It would also show a crucial correlation between the proton on the alpha-carbon (C2) and the protons on the adjacent methylene group (C3).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon atom it is bonded to. This allows for the definitive assignment of each carbon atom that has attached protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the carbon skeleton by identifying longer-range couplings (typically ²J and ³J) between protons and carbons. For instance, the protons of the ethoxy methyl group would show a correlation to the ethoxy methylene carbon, and importantly, the alpha-proton (on C2) would show correlations to the carbonyl carbon (C1) and the C3 carbon, confirming the core structure of the amino acid. sdsu.edu

These 2D NMR experiments, when used in concert, provide a detailed and unambiguous picture of the molecular structure, which is critical when analyzing derivatives where the core structure might be modified. science.govucalgary.ca

Table 1: Representative 2D NMR Correlations for this compound

| Technique | Correlated Nuclei (Proton) | Correlated Nuclei (Carbon/Proton) | Structural Information |

| COSY | Hα (on C2) | Hβ (on C3) | Confirms adjacency of C2 and C3 |

| H on ethoxy CH₂ | H on ethoxy CH₃ | Confirms ethoxy group connectivity | |

| HSQC | Hα | Cα | Assigns C2 chemical shift |

| Hβ | Cβ | Assigns C3 chemical shift | |

| H on ethoxy CH₂ | C of ethoxy CH₂ | Assigns ethoxy methylene carbon | |

| HMBC | Hα | C=O (C1) | Confirms alpha-amino acid structure |

| Hβ | Cα, C of ethoxy CH₂ | Maps connectivity around the ether linkage | |

| H on ethoxy CH₃ | C of ethoxy CH₂ | Confirms ethoxy group structure |

Solid-State NMR (ssNMR) provides invaluable information about the structure, conformation, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. For the hydrochloride salt of an amino acid, ssNMR is particularly insightful.

In the solid state, the chloride anion's local environment is highly sensitive to hydrogen bonding and crystal packing forces. acs.org Techniques like ³⁵Cl ssNMR can be employed to probe these interactions directly. The chlorine quadrupolar coupling constant (Cq), which can be measured through ssNMR, is highly dependent on the local environment, including the number and strength of hydrogen bonds from the ammonium (B1175870) group (-NH₃⁺) of the amino acid to the chloride ion. researchgate.netnih.gov Studies on various amino acid hydrochlorides have shown a wide range of Cq values, indicating the sensitivity of this parameter to subtle structural differences. acs.orgnih.gov

Furthermore, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiments can reveal details about the molecular conformation and packing. Chemical shift anisotropies, which are averaged out in solution NMR, become observable in ssNMR and are highly dependent on the local electronic environment and molecular geometry. nih.govmdpi.com This allows for the differentiation of polymorphs and the study of conformational changes in the solid state.

Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding and Tautomerism Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to bonding, functional groups, and intermolecular interactions like hydrogen bonding.

For this compound, the vibrational spectra would be dominated by characteristic bands of its functional groups. The presence of the hydrochloride salt means the amine group is protonated (-NH₃⁺) and the carboxylic acid group is in its acidic form (-COOH).

N-H Stretching: The -NH₃⁺ group will exhibit strong, broad absorption bands in the IR spectrum, typically in the range of 2800-3200 cm⁻¹. The breadth and position of these bands are indicative of strong hydrogen bonding with the chloride anion and neighboring molecules. acs.org

C=O Stretching: The carbonyl stretch of the carboxylic acid group is expected to appear as a strong band around 1700-1750 cm⁻¹. The exact frequency can be influenced by hydrogen bonding; a lower frequency often suggests stronger hydrogen bonding to the carbonyl oxygen. nih.govnih.gov

C-O and C-N Stretching: Vibrations corresponding to the C-O ether linkage and the C-N bond will also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. nih.gov Studies on amino alcohols have shown that the red-shift in O-H stretching vibrations in Raman spectra can be correlated with the strength of intramolecular hydrogen bonds. arxiv.orgarxiv.org Similarly, shifts in the N-H and C=O stretching frequencies in both IR and Raman spectra upon changes in solvent or physical state can be used to study the dynamics of hydrogen bonding networks involving the ammonium and carboxyl groups.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | IR, Raman | Strength of H-bonding with Cl⁻ |

| C-H Stretch | 2850 - 3000 | IR, Raman | Aliphatic C-H bonds |

| C=O Stretch (-COOH) | 1700 - 1750 | IR, Raman | H-bonding state of the carbonyl |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | IR | Presence of the ammonium group |

| C-O-C Stretch (ether) | 1050 - 1150 | IR | Ether linkage confirmation |

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess Determination and Conformational Analysis

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. creative-biostructure.com

For this compound, the (S)-configuration at the alpha-carbon makes it optically active.

Circular Dichroism (CD): A CD spectrum plots the difference in absorption of left- and right-circularly polarized light against wavelength. The sign and magnitude of the CD signals (Cotton effects) are highly sensitive to the stereochemistry and conformation of the molecule. nih.gov The n → π* electronic transition of the carbonyl group in the carboxylic acid is a key chromophore in amino acids, typically giving a CD band in the 210-220 nm region. The sign of this Cotton effect is often correlated with the absolute configuration at the alpha-carbon. nih.govmdpi.com Furthermore, the conformation of the side chain can influence the chiroptical properties, making CD a useful tool for studying conformational preferences in solution. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. While ORD provides similar stereochemical information to CD, modern analysis often favors CD due to its simpler, more directly interpretable spectra, especially when multiple chromophores are present. creative-biostructure.comjasco-global.com

Both techniques can be used to determine the enantiomeric excess (ee) of a sample, as the magnitude of the signal is proportional to the concentration of the enantiomer.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. ESI is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. The fragmentation of this ion in tandem MS (MS/MS) experiments would reveal characteristic pathways for amino acid esters.

Common fragmentation pathways for α-amino acid esters include:

Loss of the ester group: A characteristic fragmentation involves the cleavage of the C-O bond of the ester, often with the loss of the alcohol (ethanol) and subsequent loss of CO, leading to an iminium ion.

Cleavage of the side chain: Fragmentation can occur at the Cα-Cβ bond, leading to the loss of the ethoxymethyl group.

Formation of nitrilium cations: Studies on derivatized amino acids have shown the formation of nitrilium cations through complex rearrangement processes, which can be diagnostic for this class of compounds. nih.govresearchgate.net

Isotopic labeling, for instance by replacing specific hydrogens with deuterium (B1214612) or ¹²C with ¹³C, can be used in conjunction with MS to trace the atoms through these fragmentation pathways, providing definitive mechanistic insights.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). drug-dev.comnih.gov This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound (C₅H₁₂ClNO₃), HRMS can easily distinguish its molecular formula from other potential formulas with the same nominal mass. This is crucial for confirming the identity of the compound in complex mixtures or when validating a synthetic product. acs.orgnih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Structural Characterization of Derived Compounds

The structural characterization of a derived compound, for instance, the N-acetyl derivative of (S)-2-Amino-3-ethoxy-propionic acid, can be hypothesized based on established fragmentation rules for similar molecules. Upon electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). Key fragmentation pathways for analogous N-acetylated amino acids typically involve the neutral loss of water (H₂O) and the loss of a ketene (B1206846) (CH₂=C=O) from the N-acetyl group. Another common fragmentation is the loss of the ethoxycarbonyl group (-COOC₂H₅) or the entire side chain.

A plausible fragmentation cascade for a theoretical N-acetyl derivative of (S)-2-Amino-3-ethoxy-propionic acid is detailed in the interactive table below. This proposed fragmentation is based on the known behavior of analogous acetylated amino acids.

Interactive Data Table: Proposed MS/MS Fragmentation of a Derived N-acetyl-(S)-2-Amino-3-ethoxy-propionic acid

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid group. |

| [M+H]⁺ | [M+H - C₂H₂O]⁺ | CH₂=C=O | Loss of ketene from the N-acetyl group. |

| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | C₂H₅OH | Loss of ethanol (B145695) from the ethoxy side chain. |

| [M+H]⁺ | Immonium Ion | C₄H₈O₃ | Formation of the characteristic immonium ion. |

This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry and data from analogous compounds. Experimental verification would be required for confirmation.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks of this compound and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of closely related structures, such as L-serine methyl ester hydrochloride, provides a reliable model for its solid-state conformation and intermolecular interactions.

The crystal structure of L-serine methyl ester hydrochloride reveals that the molecules are linked by a network of intermolecular hydrogen bonds. In its crystalline form, the amino group is protonated (-NH₃⁺), and the chloride ion (Cl⁻) acts as a primary hydrogen bond acceptor. The hydroxyl group of the serine side chain and the protonated amino group are the principal hydrogen bond donors.

Studies on dipeptides containing serine have further elucidated the importance of hydrogen bonding in determining the conformation of serine derivatives. These studies have shown that the serine hydroxyl group can form intramolecular hydrogen bonds with the peptide backbone, influencing the local secondary structure. In the case of derivatives of (S)-2-Amino-3-ethoxy-propionic acid, such as dipeptides, similar intramolecular hydrogen bonds involving the ethoxy side chain could play a role in defining their conformational preferences in the solid state.

Interactive Data Table: Expected Hydrogen Bonding Parameters for this compound based on Analogous Structures

| Donor | Acceptor | Type of Interaction | Expected Bond Length (Å) | Significance |

| N-H (Ammonium) | Cl⁻ | Strong Hydrogen Bond | 2.9 - 3.2 | Primary interaction defining the crystal lattice. |

| O-H (Carboxyl) | O (Carboxyl) | Intermolecular Hydrogen Bond | 2.5 - 2.8 | Dimer formation or chain propagation. |

| C-H | O (Ethoxy) | Weak Hydrogen Bond | 3.0 - 3.5 | Contributes to the stability of the crystal packing. |

This table presents expected hydrogen bonding parameters based on crystallographic data of similar compounds. The actual parameters would need to be determined experimentally.

Computational and Theoretical Investigations of S 2 Amino 3 Ethoxy Propionic Acid Hydrochloride

Conformational Analysis and Potential Energy Surfaces of (S)-2-Amino-3-ethoxy-propionic acid hydrochloride

The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. This compound, having several rotatable single bonds, can exist in multiple conformations. Conformational analysis aims to identify the stable (low-energy) conformers and the energy barriers for interconversion between them. jst.go.jp

Table 2: Key Dihedral Angles for Conformational Analysis

| Angle | Defining Atoms | Description |

|---|---|---|

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond |

| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond |

| Chi1 (χ1) | N-Cα-Cβ-Oγ | Rotation around the Cα-Cβ bond in the side chain |

| Chi2 (χ2) | Cα-Cβ-Oγ-Cδ | Rotation around the Cβ-Oγ bond in the side chain |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of Amino Acid Analogs

While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov

For this compound, MD simulations can provide critical insights into how the molecule interacts with its environment. Key areas of investigation include:

Solvation Structure: MD simulations can reveal how water molecules arrange around the amino acid, particularly around the charged amino and carboxyl groups, the polar ethoxy group, and the chloride counter-ion. rsc.org

Dynamic Behavior: These simulations can track the conformational changes of the molecule over time in solution, showing which conformations are most populated and how quickly the molecule transitions between them. nih.gov

Thermodynamic Properties: By running long simulations, it is possible to calculate thermodynamic parameters such as the free energy of solvation. nih.gov This is crucial for understanding the molecule's solubility and partitioning behavior.

Studies on various amino acid analogs have used MD to understand their interactions with surfaces, ionic liquids, and the effects of high solute concentrations. rsc.orgacs.orgacs.org These simulations highlight how the properties of the side chain (e.g., polarity, size) govern the molecule's behavior in solution. rsc.org

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict spectroscopic parameters from first principles, which is invaluable for interpreting experimental spectra and confirming molecular structures. By calculating properties related to the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated.

Table 3: Example Comparison of Theoretical and Experimental NMR Chemical Shifts for an Amino Acid Derivative This table provides illustrative data for L-serine to demonstrate the typical accuracy of spectroscopic predictions.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Cα | 58.1 | 57.8 |

| Cβ | 63.5 | 61.7 |

| C' (Carbonyl) | 175.2 | 174.9 |

| N | -345.0 | -346.5 |

Data is representative of typical agreement found in computational studies of amino acids. redalyc.org

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Amino acids can undergo various chemical transformations, such as transamination, deamination, and decarboxylation. davuniversity.orgpharmaguideline.com While this compound is a synthetic derivative, its core amino acid structure means it could participate in similar reactions. Computational chemistry is a powerful tool for elucidating the detailed mechanisms of these reactions.

By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the structure of the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). libretexts.org

For example, a common transformation is deamination, where the amino group is removed. pharmaguideline.commedmuv.com A computational study could model this process for this compound, determining whether it proceeds through an oxidative, hydrolytic, or eliminative pathway. pharmaguideline.com The calculations would provide the structures of any intermediates and transition states, as well as the energetics of the entire process. This information is crucial for understanding the molecule's stability and potential metabolic fate. libretexts.orgnih.gov

Biological and Enzymatic Interactions of S 2 Amino 3 Ethoxy Propionic Acid Hydrochloride Excluding Clinical Human Data

Interaction with Enzymes Involved in Amino Acid Metabolism (In Vitro Studies)

The structural similarity of (S)-2-Amino-3-ethoxy-propionic acid to L-serine suggests that its primary interactions within the cell will be with enzymes that recognize and process serine.

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein translation by attaching the correct amino acid to its corresponding tRNA molecule. The substrate specificity of these enzymes is not absolute, and they can often recognize and process amino acids that are structurally similar to their cognate substrates.

The process of aminoacylation by an aaRS occurs in two steps:

Amino acid activation: The amino acid is activated with ATP to form an aminoacyl-adenylate intermediate (aa-AMP).

tRNA charging: The activated amino acid is transferred to the 3' end of its cognate tRNA.

The kinetic parameters (Km and kcat) for the activation of a non-canonical amino acid by an aaRS can be determined using assays such as the pyrophosphate exchange assay, which measures the formation of the aminoacyl-AMP intermediate. For a non-canonical amino acid to be incorporated into a protein, it must be a substrate for both steps of the aminoacylation reaction. Some non-canonical amino acids with kcat/Km values more than 10,000-fold lower than the canonical amino acid may still be incorporated, albeit inefficiently. nih.gov

Table 1: Factors Influencing the Interaction of Non-Canonical Amino Acids with Aminoacyl-tRNA Synthetases

| Factor | Description | Potential Implication for (S)-2-Amino-3-ethoxy-propionic acid |

| Active Site Geometry | The size and shape of the amino acid binding pocket in the synthetase. | The ethoxy group's bulk compared to serine's hydroxyl group may hinder binding. |

| Chemical Properties | Polarity, charge, and hydrogen bonding potential of the amino acid side chain. | The ethoxy group is less polar and lacks the hydrogen-bonding capability of a hydroxyl group. |

| Editing Mechanisms | Proofreading functions of some synthetases that remove incorrectly charged amino acids. | If charged onto tRNASer, it might be subject to editing by SerRS. |

| Enzyme Flexibility | The ability of the enzyme's active site to accommodate different substrates. | "Permissive" synthetases might accommodate the ethoxy group through conformational changes. nih.gov |

Amino acid analogs can act as competitive inhibitors of enzymes that process the natural amino acid. (S)-2-Amino-3-ethoxy-propionic acid could potentially inhibit enzymes in the serine metabolic pathway. For instance, serine hydroxymethyltransferase (SHMT), which converts serine to glycine (B1666218), could be a target. Inhibition would occur if the compound binds to the active site but cannot be processed, thereby blocking access for the natural substrate, L-serine.

In a broader context, synthetic amino acid derivatives have been shown to inhibit various enzymes. For example, certain synthetic amino acid derivatives have demonstrated inhibitory effects on digestive enzymes like α-amylase and α-glucosidase in vitro. nih.gov This suggests that modified amino acids can be designed to interact with and modulate the activity of a range of enzymes.

Role as a Metabolite or Analog in Cellular Pathways (In Vitro/In Situ Models, non-therapeutic focus)

In non-therapeutic in vitro models, the metabolic fate of (S)-2-Amino-3-ethoxy-propionic acid would likely be tied to serine and glycine metabolism. Serine is a central metabolite, contributing to the synthesis of proteins, nucleotides, and lipids. nih.gov If (S)-2-Amino-3-ethoxy-propionic acid is taken up by cells, it could potentially enter these pathways.

Cellular uptake would likely be mediated by amino acid transporters that recognize serine. Once inside the cell, it could be a substrate for enzymes in serine metabolic pathways. However, the ethoxy group may render it a poor substrate or an inhibitor. For example, in the de novo serine synthesis pathway, the enzymes involved are phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH). nih.gov While (S)-2-Amino-3-ethoxy-propionic acid is not a direct intermediate in this pathway, its structural similarity to serine could lead to feedback inhibition of these enzymes.

Biochemical Pathways Modified by (S)-2-Amino-3-ethoxy-propionic acid hydrochloride Analogs (Excluding Human Therapeutic Targets)

The introduction of an O-alkylated serine analog could potentially modify several biochemical pathways. For instance, if it were to inhibit serine hydroxymethyltransferase, it would impact one-carbon metabolism, which is crucial for the synthesis of purines and thymidylate. This could have downstream effects on DNA synthesis and repair.

Furthermore, serine metabolism is interconnected with other pathways, such as glutathione (B108866) synthesis. A perturbation in serine availability or the inhibition of its metabolic enzymes could indirectly affect cellular redox balance. In some contexts, inhibition of serine metabolism has been shown to impact histone methylation, suggesting a link to epigenetic regulation. nih.gov

Structural Biology of Protein-Ligand Interactions Involving this compound

While a crystal structure of a protein in complex with this compound is not available, the crystal structure of human seryl-tRNA synthetase (SerRS) in complex with a seryl-adenylate (B1675329) analog (Ser-SA) provides valuable insights into how this enzyme recognizes its substrate. nih.gov The active site of SerRS forms a deep hydrophilic cleft that accommodates the serine molecule through a network of hydrogen bonds. researchgate.net

The hydroxyl group of serine is a key recognition element. In the case of (S)-2-Amino-3-ethoxy-propionic acid, the ethoxy group would occupy the same pocket. Molecular docking studies could be employed to predict the binding mode of this analog within the SerRS active site. mbl.or.krnih.gov Such studies would likely show that while the amino and carboxyl groups of the analog can form similar interactions to serine, the ethoxy group would present a different set of interactions. The absence of a hydroxyl group would preclude hydrogen bonding at this position, and the larger size of the ethoxy group could lead to steric clashes with active site residues.

Table 2: Key Residues in Human Seryl-tRNA Synthetase Active Site and Their Potential Interaction with L-Serine vs. (S)-2-Amino-3-ethoxy-propionic acid

| Interacting Group of Amino Acid | Key Residues in Human SerRS Active Site | Interaction with L-Serine | Predicted Interaction with (S)-2-Amino-3-ethoxy-propionic acid |

| α-Amino Group | Glu391 | Hydrogen bond | Likely similar hydrogen bond |

| α-Carboxyl Group | Arg312, Gln389 | Salt bridge, Hydrogen bond | Likely similar salt bridge and hydrogen bond |

| Side Chain (-OH vs. -OCH2CH3) | Thr310, Glu391 | Hydrogen bond | Loss of hydrogen bond, potential for van der Waals and hydrophobic interactions |

Biosynthetic Pathways and Natural Occurrence of Ethoxy-Substituted Amino Acids

The natural occurrence of ethoxy-substituted amino acids is not well-documented in the literature. While a vast number of modified and non-canonical amino acids are found in nature, particularly in microbial and marine organisms, O-alkylation with an ethyl group appears to be rare. benjamin-mills.comnih.gov Mycosporine-like amino acids (MAAs) are examples of naturally occurring modified amino acids, but these typically involve different types of substitutions. researchgate.net

The biosynthesis of L-serine starts from the glycolytic intermediate 3-phosphoglycerate. rug.nl A hypothetical biosynthetic pathway for (S)-2-Amino-3-ethoxy-propionic acid would likely involve an O-alkylation step of a serine precursor. Enzymatic O-alkylation is a known biochemical transformation, but its involvement in the biosynthesis of ethoxy-substituted amino acids in natural systems has not been established. Chemical synthesis of O-alkylated amino acids is more common and can be achieved through various organic chemistry methods.

Applications of S 2 Amino 3 Ethoxy Propionic Acid Hydrochloride As a Building Block or Intermediate

Use in the Synthesis of Chiral Pharmaceuticals and Bioactive Molecules (Focus on Synthetic Methodology, not Therapeutic Outcome)

The intrinsic chirality of (S)-2-Amino-3-ethoxy-propionic acid hydrochloride makes it a strategic starting material for the asymmetric synthesis of complex molecules. Its utility is demonstrated in methodologies that leverage the serine backbone for constructing larger, stereochemically defined structures.

One key application is in the synthesis of modified amino acids and peptide fragments that are components of bioactive molecules. For instance, L-serine derivatives are central to preparing phenylalanine analogues that bear metal ion chelating side chains. A notable methodology involves the Negishi cross-coupling reaction of organozinc compounds derived from chiral amino acids with electron-rich iodoanilines and iodobenzylamines. researchgate.net This protocol allows for the direct modification of the serine side chain into functionalized phenylalanine derivatives, which are valuable in creating labeled peptides or synthetic receptors. researchgate.net

Furthermore, serine derivatives, such as L-serine ethyl ester, are employed as precursors in the synthesis of complex bioactive lipids. An example is the preparation of o-L-α-glycerylphosphoryl-L-serine, where N-tert-butoxycarbonyl-L-serine ethyl ester is esterified with a phosphorylated glycerol (B35011) derivative. researchgate.net This multi-step synthesis highlights how the protected serine unit acts as a core component, with the protecting groups being removed in the final stages to yield the target molecule. researchgate.net

Table 1: Methodologies in Chiral Synthesis Using Serine Derivatives

| Methodology | Precursor/Reagent | Product Type | Key Transformation | Reference |

| Negishi Cross-Coupling | Organozinc derivative of serine | Phenylalanine derivatives with chelating side chains | C-C bond formation on the side chain | researchgate.net |

| Bioactive Lipid Synthesis | N-tert-butoxycarbonyl-L-serine ethyl ester | o-L-α-glycerylphosphoryl-L-serine | Esterification with a phosphoryl chloride derivative | researchgate.net |

Incorporation into Peptidomimetics and Oligomers

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. This compound is an ideal building block for such molecules. The O-ethyl group provides a stable, non-reactive side chain that can influence the conformational properties of the resulting oligomer without participating in hydrogen bonding as a free hydroxyl group would. nih.gov

The incorporation of non-standard amino acids like O-ethyl-L-serine is a powerful strategy to enhance the properties of peptides. nih.gov Research into the inhibition of protein-protein interactions (PPIs) has utilized serine-based peptidomimetics. purdue.edu For example, peptidomimetic prodrugs have been designed and synthesized to inhibit the 14-3-3 protein, which is involved in regulating various cellular processes. purdue.edu

The concept of using side-chain modified serine derivatives is further illustrated by the development of O-amino-serine (Ams) as a building block for chemoselective ligation. nih.gov This derivative allows for the formation of stable oxime linkages with aldehyde-containing molecules, enabling the construction of peptide dimers and glycopeptides. nih.gov While distinct from the O-ethyl derivative, this work underscores the synthetic versatility afforded by modifying the serine side chain for creating complex oligomeric structures.

Application in the Construction of Natural Product Scaffolds

Natural products provide inspiration for the design of new synthetic molecules. The structural motifs found in nature are often adapted for various applications. L-serine itself is a precursor in the biosynthesis of several natural products. For example, it is an intermediate in the formation of rhizobitoxine, an inhibitor of ethylene (B1197577) biosynthesis found in certain bacteria. nih.gov

In the biosynthesis of lantibiotics, a class of antimicrobial peptides, ribosomally encoded L-serine residues undergo post-translational modification. nih.gov Specifically, in the production of lacticin 3147, L-serine is enzymatically converted to dehydroalanine, which is then further converted to D-alanine. nih.gov This natural process of modifying the serine side chain to build a complex functional scaffold highlights the potential of using synthetic, pre-modified serine derivatives like this compound as building blocks to construct analogues of natural product cores. By incorporating a stable O-ethyl group, chemists can bypass the need for enzymatic modification and directly assemble scaffolds with desired side-chain functionalities.

Role in Material Science for Chiral Polymer Synthesis or Ligand Design

The chiral nature of this compound makes it a valuable monomer for creating chiral polymers and a scaffold for designing chiral ligands used in asymmetric catalysis.

Ligand Design: L-serine derivatives have been successfully converted into chiral ligands that can coordinate with metal centers to catalyze stereoselective reactions.

Oxazoline Ligands: Chiral bidentate oxazoline-alcohol ligands have been synthesized from (S)-serine methyl ester. researchgate.net These ligands have been tested in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Diels-Alder Catalysis: New bidentate ligands derived from L-serine have been prepared and used as co-catalysts in Diels-Alder reactions. nih.gov When complexed with moderate-strength Lewis acids like Cu(OTf)₂ and ZnI₂, these ligands enhance catalytic activity under mild conditions. nih.gov

Chiral Polymer Synthesis: The synthesis of polypeptides with functional side chains is a significant area of material science. Poly(L-serine) is an attractive hydrophilic polypeptide, but its synthesis traditionally requires tedious protection and deprotection of the side-chain hydroxyl group. acs.orgnih.gov A significant advancement is the chemoenzymatic polymerization (CEP) of L-serine ethyl ester (Ser-OEt) using papain as a catalyst in an aqueous medium. acs.orgnih.govresearchgate.net This method allows for the direct polymerization of the monomer without side-group protection, yielding poly(L-serine) with a degree of polymerization ranging from 5 to 22. acs.orgnih.govnih.gov The resulting polymer adopts a β-sheet/strand structure. researchgate.net Although this method uses the serine ester, the use of this compound, with its stable ether linkage, would be suitable for polymerization techniques where a free hydroxyl group is undesirable, providing a pathway to permanently side-chain-modified polypeptides.

Table 2: Polymerization of L-Serine Ethyl Ester (Ser-OEt)

| Parameter | Value/Observation | Reference |

| Method | Chemoenzymatic Polymerization (CEP) | acs.orgnih.gov |

| Catalyst | Papain | acs.orgnih.gov |

| Monomer | L-serine ethyl ester (Ser-OEt) | acs.orgnih.gov |

| Medium | Aqueous solution | acs.orgnih.gov |

| Optimal pH | 8.5 | researchgate.net |

| Degree of Polymerization | 5 to 22 | nih.govnih.gov |

| Product Secondary Structure | β-sheet/strand | researchgate.net |

Precursor for Advanced Organic Synthesis and Methodology Development

This compound and related serine derivatives serve as versatile starting materials for the development of new synthetic methods and the construction of complex molecular architectures. Their trifunctional nature (amine, carboxylic acid, and ether-protected alcohol) allows for a wide range of chemical transformations.

One area of development is in the synthesis of novel heterocyclic systems. L-serine has been used as a template to create fused tetramate-oxazolidine derivatives. rsc.org This methodology involves the N-acylation of a serine-derived oxazolidine (B1195125) with ethyl malonyl chloride, followed by a Dieckmann cyclization to form the bicyclic tetramate structure. rsc.org The use of a serine derivative with a protected side chain, such as an O-ethyl group, would be advantageous in such syntheses to prevent interference from the hydroxyl group.

Another application is in the development of cross-coupling methodologies for amino acids. As mentioned previously, protocols have been established for the Negishi cross-coupling of organozinc reagents derived from serine. researchgate.net This allows for the synthesis of novel, non-proteinogenic amino acids with specifically tailored side chains, expanding the toolbox available for peptide and medicinal chemistry. researchgate.net

Future Research Trajectories and Unexplored Avenues for S 2 Amino 3 Ethoxy Propionic Acid Hydrochloride

Development of Novel Stereoselective Synthetic Methods and Process Intensification

The efficient and stereochemically pure synthesis of (S)-2-Amino-3-ethoxy-propionic acid hydrochloride is paramount for its broader investigation and potential application. Future research should focus on developing novel, more efficient, and sustainable synthetic routes.

Key Research Objectives:

Asymmetric Catalysis: Exploration of transition-metal-catalyzed asymmetric reactions could provide highly enantioselective pathways to the desired (S)-enantiomer. This could involve asymmetric hydrogenation, amination, or alkylation strategies.

Biocatalysis: The use of enzymes, such as transaminases or engineered enzymes, offers a green and highly specific alternative to traditional chemical synthesis. nih.govoie.go.th The development of bespoke enzymes for the synthesis of this specific amino acid derivative could significantly improve yield and purity. oie.go.th

Process Intensification: Moving from batch to continuous flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability. osti.govmdpi.com Process intensification strategies, such as microreactors and real-time reaction monitoring, could lead to higher throughput and more controlled production of this compound. osti.govmdpi.com

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope | Catalyst cost and sensitivity, optimization of reaction conditions |

| Biocatalysis | High stereospecificity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, substrate specificity, operational stability |

| Continuous Flow Chemistry | Enhanced safety and control, improved heat and mass transfer, potential for automation | Initial setup cost, potential for clogging, requires specialized equipment |

Exploration of Underutilized Reactivity Profiles and New Derivatization Pathways

The unique combination of an amino group, a carboxylic acid, and an ethoxy moiety in this compound suggests a rich and varied reactivity profile that remains largely unexplored.

Areas for Investigation:

Selective Functionalization: Developing methods for the selective modification of the amino, carboxyl, and ethoxy groups is crucial for creating a diverse library of derivatives. This could involve orthogonal protection-deprotection strategies to allow for stepwise modifications.

Peptide Synthesis: Incorporating this non-proteinogenic amino acid into peptides could impart novel structural and functional properties. nih.gov Research into its compatibility with solid-phase peptide synthesis (SPPS) and its effect on peptide conformation and stability is warranted. amerigoscientific.com

Multicomponent Reactions: Utilizing this compound as a building block in multicomponent reactions could rapidly generate complex molecules with potential biological activity. researchgate.net

The reactivity of amino acids is influenced by their side chains. researchgate.net The ethoxy group in the side chain of this compound could influence its reactivity in comparison to other amino acids. Further studies are needed to fully characterize its reactivity profile.

Advanced In Silico Modeling for Enhanced Understanding of Reactivity and Interactions

Computational chemistry and molecular modeling offer powerful tools to predict and understand the behavior of this compound at the molecular level.

Modeling Approaches:

Quantum Mechanics (QM): QM calculations can be used to investigate the electronic structure, reactivity indices, and reaction mechanisms of the molecule. This can provide insights into its kinetic and thermodynamic properties.

Molecular Dynamics (MD): MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents and potential biological targets. This can help in understanding its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives with corresponding biological activity data becomes available, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts.

| Modeling Technique | Information Gained | Potential Application |

| Quantum Mechanics (QM) | Electronic properties, reaction pathways, spectral predictions | Guiding synthetic design, understanding reaction mechanisms |

| Molecular Dynamics (MD) | Conformational preferences, solvation effects, binding interactions | Predicting interactions with biological targets, understanding dynamic behavior |

| QSAR | Correlation of molecular structure with biological activity | Virtual screening of compound libraries, prioritizing synthetic targets |

Discovery of New Biological Roles Through Omics Approaches (Non-Clinical, Mechanistic)

"Omics" technologies provide a holistic view of biological systems and can be instrumental in uncovering the currently unknown biological roles of this compound. thermofisher.com These studies would be non-clinical and focused on elucidating fundamental mechanisms.

Potential Omics Applications:

Metabolomics: By treating cell cultures or model organisms with the compound, metabolomics can identify changes in the metabolic profile, revealing which pathways are perturbed. azolifesciences.com This could point to enzymes that are inhibited or activated by the molecule.

Proteomics: Proteomics can identify changes in protein expression levels or post-translational modifications in response to treatment with the compound. nih.gov This can help to identify protein targets and affected cellular processes.

Transcriptomics: Analyzing changes in gene expression at the RNA level can provide a broad overview of the cellular response to the compound and help to generate hypotheses about its mechanism of action. nih.gov

The integration of multiple omics datasets (multi-omics) can provide a more comprehensive and systems-level understanding of the compound's biological effects. thermofisher.comnih.gov

Integration of this compound in Emerging Chemical Technologies

The unique properties of this amino acid derivative could be leveraged in various cutting-edge chemical technologies.

Future-Forward Applications:

Materials Science: As a chiral building block, it could be used in the synthesis of novel polymers, hydrogels, or other materials with specific stereochemical properties. Amino acid-based materials have shown promise in forming biocompatible nanomaterials. nih.gov

Bioconjugation: The functional groups of this compound could be utilized for conjugation to other molecules, such as fluorescent dyes, drugs, or biomolecules, to create novel probes or delivery systems.

Asymmetric Organocatalysis: The chiral nature of the molecule suggests its potential use as a scaffold for the development of novel organocatalysts for asymmetric synthesis.

Further research into these areas will be crucial to fully realize the potential of this compound and pave the way for its application in diverse scientific and technological fields.

Q & A

Q. What statistical approaches resolve contradictions in pharmacokinetic data across species?

- Methodological Answer : Apply allometric scaling to extrapolate parameters (e.g., clearance, volume of distribution) from rodents to humans. Use Bayesian hierarchical models to account for interspecies variability in metabolic enzyme expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.